molecular formula C12H8ClNO3 B3024832 5-(m-Chlorophenoxy)picolinic acid CAS No. 72133-34-7

5-(m-Chlorophenoxy)picolinic acid

Cat. No.: B3024832
CAS No.: 72133-34-7
M. Wt: 249.65 g/mol
InChI Key: RBYCZLPCBDKRPG-UHFFFAOYSA-N
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Description

5-(m-Chlorophenoxy)picolinic acid is an organic compound that has garnered interest in various fields of research due to its unique chemical structure and potential biological activities. It is a derivative of picolinic acid, where a chlorophenoxy group is attached to the picolinic acid core. This compound is known for its applications in medicinal chemistry, particularly in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

Target of Action

The primary target of 5-(m-Chlorophenoxy)picolinic acid, also known as Picolinic acid (PA), is zinc finger proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .

Mode of Action

Picolinic acid interacts with its targets, the ZFPs, by binding to them in a way that changes their structures and disrupts zinc binding, thereby inhibiting their function . This interaction results in the inhibition of enveloped virus entry by compromising viral membrane integrity, inhibiting virus-cellular membrane fusion, and interfering with cellular endocytosis .

Biochemical Pathways

Picolinic acid is a pyridine carboxylate metabolite of tryptophan . It plays a key role in zinc transport . The degradation of picolinic acid involves a series of enzymatic reactions, which are encoded by the pic gene cluster . The degradation pathway includes the conversion of picolinic acid into 6-hydroxypicolinic acid, 3,6-dihydroxypicolinic acid, 2,5-dihydroxypyridine, and finally into fumaric acid .

Pharmacokinetics

It is known that picolinic acid is a metabolite of tryptophan and is produced in approximately 25-50 mg quantities by the body on a daily basis . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of picolinic acid and their impact on its bioavailability need further investigation.

Result of Action

The action of picolinic acid results in broad-spectrum antiviral activity against enveloped viruses, including severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) and influenza A virus . It has been shown to be an anti-viral both in vitro and in vivo .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(m-Chlorophenoxy)picolinic acid typically involves the reaction of picolinic acid with m-chlorophenol under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 5-(m-Chlorophenoxy)picolinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chlorophenoxy group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(m-Chlorophenoxy)picolinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research has explored its use in the development of pharmaceuticals, particularly in targeting specific enzymes or receptors.

    Industry: It is utilized in the formulation of agrochemicals and other industrial products.

Comparison with Similar Compounds

    Picolinic Acid: A derivative of pyridine with a carboxylic acid group at the 2-position.

    Nicotinic Acid: An isomer of picolinic acid with the carboxyl group at the 3-position.

    Isonicotinic Acid: Another isomer with the carboxyl group at the 4-position.

Uniqueness: 5-(m-Chlorophenoxy)picolinic acid is unique due to the presence of the chlorophenoxy group, which imparts distinct chemical and biological properties. This structural modification can enhance its binding affinity to specific targets and improve its efficacy in various applications.

Properties

IUPAC Name

5-(3-chlorophenoxy)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO3/c13-8-2-1-3-9(6-8)17-10-4-5-11(12(15)16)14-7-10/h1-7H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBYCZLPCBDKRPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OC2=CN=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00222447
Record name Picolinic acid, 5-(m-chlorophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00222447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72133-34-7
Record name Picolinic acid, 5-(m-chlorophenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072133347
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Picolinic acid, 5-(m-chlorophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00222447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(3-chlorophenoxy)pyridine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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